molecular formula C7H10ClNOS B2983316 3-Methanesulfinylaniline hydrochloride CAS No. 861609-75-8

3-Methanesulfinylaniline hydrochloride

Cat. No.: B2983316
CAS No.: 861609-75-8
M. Wt: 191.67
InChI Key: LMHCBWYKOFTIPM-UHFFFAOYSA-N
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Description

3-Methanesulfinylaniline hydrochloride is an organic compound with the molecular formula C7H10ClNOS . It has gained attention due to its potential applications in various fields.


Synthesis Analysis

The synthesis of aniline-based compounds like this compound has been achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . The molecular weight of this compound is 191.67.

Scientific Research Applications

  • Chemical Reactions and Oxidation Processes :

    • Methanesulfinic acid, a compound related to 3-Methanesulfinylaniline hydrochloride, reacts with hydroxyl radicals, forming methanesulfonyl radicals. This reaction is significant in radiolysis studies and contributes to our understanding of chemical reaction mechanisms involving sulfur-containing compounds (Flyunt et al., 2001).
    • Another study on methanesulfinic acid demonstrates its interaction with OH radicals, leading to the formation of CH3SO2 radicals. This research is crucial for comprehending the autoxidation processes of sulfinic acids, which has broader implications in environmental chemistry and atmospheric studies (Sehested & Holcman, 1996).
  • Biochemical and Biological Applications :

    • Research on methanethiolate adsorption on Au(111) surfaces at a single-molecule level using scanning tunneling microscopy and density functional theory provides insights into the molecular interactions of sulfur-containing compounds, which are chemically similar to this compound. This knowledge is vital for surface science and nanotechnology (Maksymovych et al., 2006).
    • Another study investigates the microbial metabolism of methanesulfonic acid, which is structurally related to this compound. This research is significant in understanding the biogeochemical cycling of sulfur and the environmental fate of sulfur-containing compounds (Kelly & Murrell, 1999).
  • Industrial and Catalytic Applications :

    • The use of methanesulfonic acid as a catalyst for the production of linear alkylbenzenes highlights the potential for using sulfur-containing catalysts in industrial chemical processes. Such research can inform the development of more efficient and environmentally friendly catalytic methods, which could be relevant for compounds like this compound (Luong et al., 2004).
    • The catalytic conversion of methane to more useful chemicals and fuels, using catalysts like methane monooxygenase, demonstrates the potential of sulfur-containing compounds in enhancing chemical transformations, a field where this compound might find application (Lunsford, 2000).

Safety and Hazards

The safety data sheet for similar compounds indicates that they can be corrosive to metals, toxic if swallowed, in contact with skin, or if inhaled . They may also cause skin sensitization and pose a hazard to aquatic life .

Future Directions

While specific future directions for 3-Methanesulfinylaniline hydrochloride are not mentioned in the available literature, the field of organic chemistry continues to explore new synthesis methods, applications, and safety protocols for organic compounds .

Properties

IUPAC Name

3-methylsulfinylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS.ClH/c1-10(9)7-4-2-3-6(8)5-7;/h2-5H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHCBWYKOFTIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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